![molecular formula C13H20ClN3O B1448837 C-(3-金刚烷-1-基-[1,2,4]恶二唑-5-基)-甲胺盐酸盐 CAS No. 1858255-40-9](/img/structure/B1448837.png)
C-(3-金刚烷-1-基-[1,2,4]恶二唑-5-基)-甲胺盐酸盐
描述
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride is a compound that features a unique structure combining an adamantane moiety with an oxadiazole ring
科学研究应用
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its stability and structural properties make it suitable for use in the development of new materials, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
作用机制
Target of action
The compound contains an adamantyl group and a 1,2,4-oxadiazole ring. Adamantane derivatives have been found to interact with various targets, including influenza A virus M2 protein , and dopamine, serotonin, and histamine receptors . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Mode of action
The mode of action would depend on the specific target. For example, if the target is a protein, the compound might bind to the protein and alter its function. The adamantyl group could contribute to the lipophilicity and steric bulk of the compound, potentially enhancing its binding affinity . The 1,2,4-oxadiazole ring could participate in hydrogen bonding and π-π stacking interactions .
Biochemical pathways
The affected pathways would depend on the specific target. For instance, if the target is a neurotransmitter receptor, the compound could affect signal transduction pathways in the nervous system .
Pharmacokinetics
The adamantyl group could potentially enhance the lipophilicity of the compound, which might influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound acts as an antagonist at a neurotransmitter receptor, it could inhibit signal transduction and decrease neuronal activity .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The adamantyl group could potentially enhance the stability of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride typically involves the reaction of adamantan-1-amine with a suitable oxadiazole precursor. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of 1,2,4-oxadiazoles in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions would be essential to ensure consistency and scalability.
化学反应分析
Types of Reactions
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or the adamantane moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced forms of the compound.
相似化合物的比较
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring but differ in their substituents and overall structure.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: This compound features a similar oxadiazole core but with different substituents, leading to distinct properties and applications.
Uniqueness
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride is unique due to the presence of the adamantane moiety, which imparts additional stability and hydrophobicity. This makes it particularly interesting for applications requiring robust and stable compounds.
属性
IUPAC Name |
[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c14-7-11-15-12(16-17-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-10H,1-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRLVNPNWRBPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NOC(=N4)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


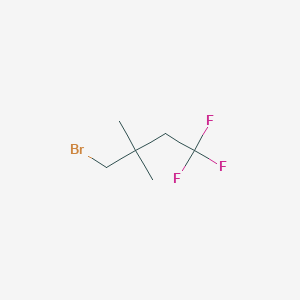
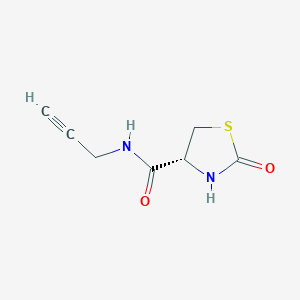
![3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol](/img/structure/B1448756.png)
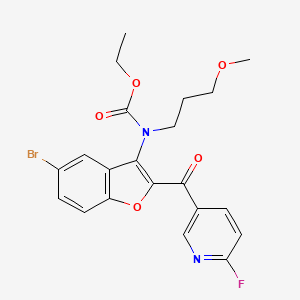
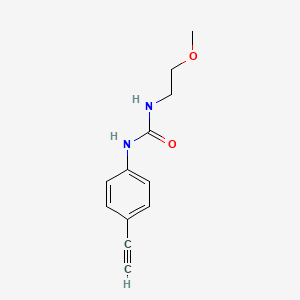
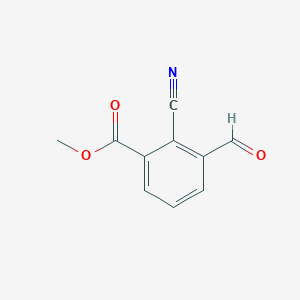
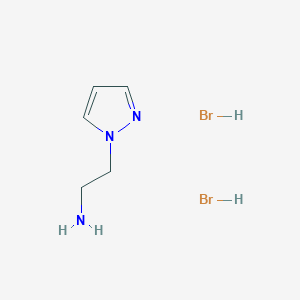
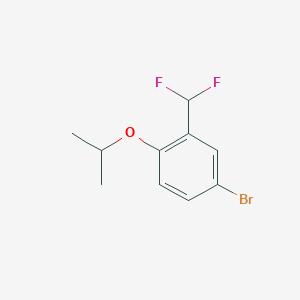
![Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate](/img/structure/B1448763.png)

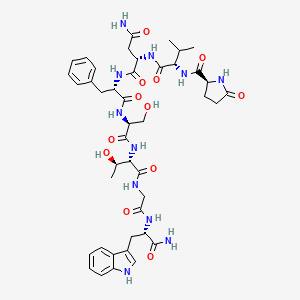
![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)
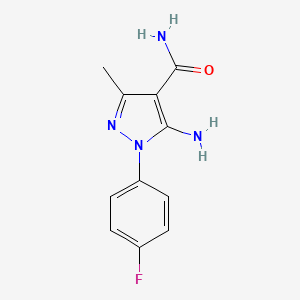
![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)
